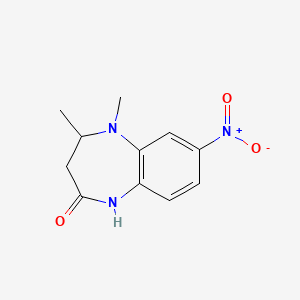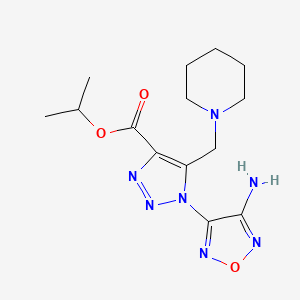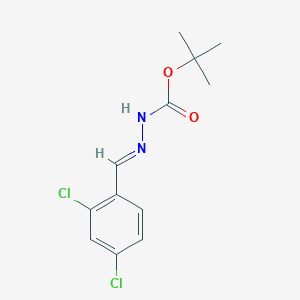![molecular formula C15H18ClNO3 B14949038 3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B14949038.png)
3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is a synthetic compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The presence of a chlorophenyl group and a hydroxyl group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a ketone to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups into the chlorophenyl ring.
科学的研究の応用
3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-Azaspiro[4.5]decan-3-one: Another spirocyclic compound with similar structural features.
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: A compound with a different functional group arrangement but similar spirocyclic core.
Uniqueness
What sets 3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C15H18ClNO3 |
|---|---|
分子量 |
295.76 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C15H18ClNO3/c1-14(19)15(9-3-2-4-10-15)20-13(18)17(14)12-7-5-11(16)6-8-12/h5-8,19H,2-4,9-10H2,1H3 |
InChIキー |
LEAYJJUVIMJRNA-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CCCCC2)OC(=O)N1C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14948964.png)
![N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B14948967.png)

![3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14948981.png)

![4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine](/img/structure/B14948999.png)
![1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949005.png)
![N-[(5-benzyl-1,3,4-thiadiazol-2-yl)carbamothioyl]-4-bromobenzamide](/img/structure/B14949013.png)
![1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14949019.png)
![4,4-dihydroxy-2-(4-methoxyphenyl)-5-[(4-methylphenyl)carbonyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14949025.png)

![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B14949035.png)


